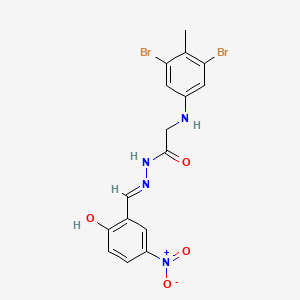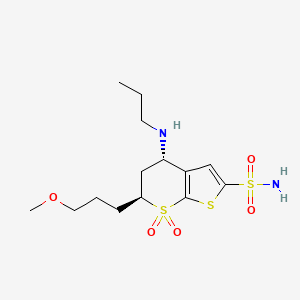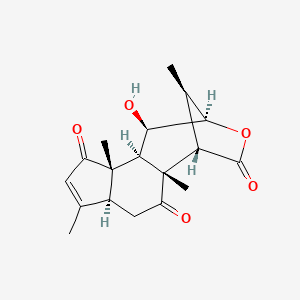
Laurycolactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laurycolactone A is a natural product from Eurycoma longifolia Jack . It is a quassinoid with a C18 basic skeleton . It can be isolated from the roots of Eurycoma longifolia Jack .
Synthesis Analysis
The synthesis of Laurycolactone A involves biotechnology and extraction optimization for best yields and recovery . Novel extraction methods, such as green techniques, are used for the extraction of Eurycoma longifolia bioactives .
Molecular Structure Analysis
Laurycolactone A has a molecular weight of 318.4 g/mol and a chemical formula of C18H22O5 . Its structure includes a C18 basic skeleton .
Chemical Reactions Analysis
Laurycolactone A is a quassinoid with a C18 basic skeleton . More detailed information about its chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
Laurycolactone A is a crystalline compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 318.4 g/mol and a chemical formula of C18H22O5 .
Wissenschaftliche Forschungsanwendungen
Structure and Isolation : Laurycolactone A, along with Laurycolactone B, are quassinoids with a C18 basic skeleton isolated from Eurycoma longifolia. These structures have been established by spectral means and confirmed by X-ray diffraction analysis (Nguyen-ngoc-Suong et al., 1982).
Identification in Eurycoma longifolia : Additional research has identified laurycolactone B and eurycomalactone in Eurycoma longifolia, highlighting the variety of quassinoids present in the plant (Hooi Hoon Ang et al., 2002).
Qualitative and Quantitative Assessment : A selective HPLC-DAD/ELSD method was developed for assessing commercially available Eurycoma longifolia products, including for compounds like laurycolactone A. This method ensures the authenticity and concentration of the compound in various products (B. Mutschlechner et al., 2018).
Medicinal Uses of Eurycoma longifolia : Eurycoma longifolia, containing compounds like laurycolactone A, is used traditionally for treating sexual dysfunctions, malaria, and other conditions. Its efficacy is attributed to various bioactive compounds, including quassinoids like laurycolactone A (S. Rehman et al., 2016).
Chemical Constituents Study : Another study on Eurycoma longifolia identified laurycolactone A as one of its chemical constituents, providing further evidence of its presence and potential importance (Li Xian, 2011).
Fungal Activity : Research on lauric acid, closely related to laurycolactone A, has shown antifungal activity against plant pathogenic fungi, suggesting potential agricultural applications (D. Walters et al., 2003).
Eigenschaften
IUPAC Name |
(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYBZQLVYRBSPT-ZICNYRAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234898 |
Source


|
| Record name | Laurycolactone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Laurycolactone A | |
CAS RN |
85643-76-1 |
Source


|
| Record name | Laurycolactone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laurycolactone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

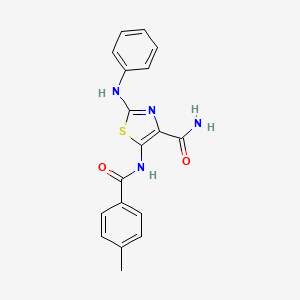
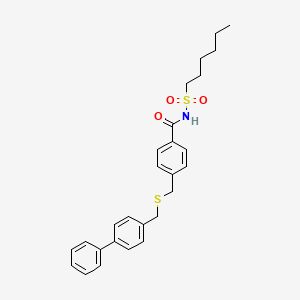
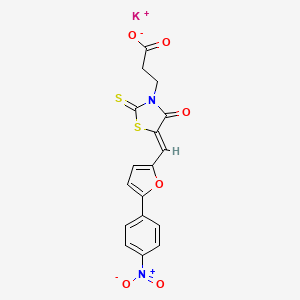
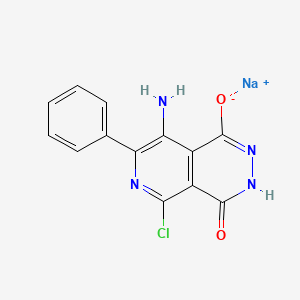
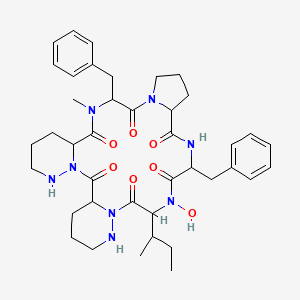
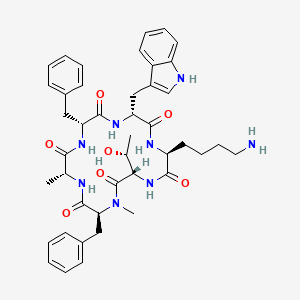

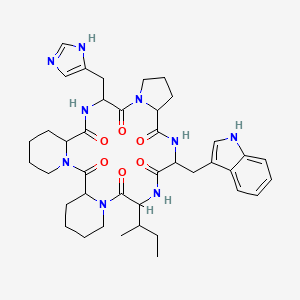
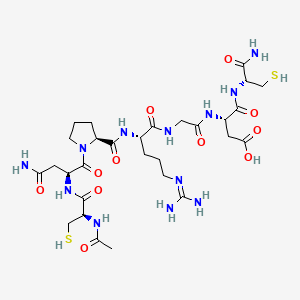
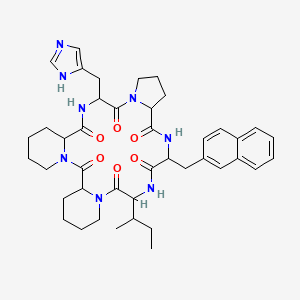
![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
